
N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide, also known as MPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of phthalazine derivatives and has been studied for its role in treating various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. In inflammation research, N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorder research, N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide has been shown to protect neurons by inhibiting oxidative stress and reducing inflammation.
Biochemical and Physiological Effects
N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide has been found to induce apoptosis and inhibit angiogenesis. In inflammation research, N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurological disorder research, N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide has been shown to protect neurons by inhibiting oxidative stress and reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide has several advantages for lab experiments, including its ease of synthesis and purification, as well as its potential therapeutic properties in various diseases. However, there are also limitations to using N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide. In cancer research, future studies could focus on the use of N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide in combination with other therapies to enhance its anti-cancer effects. In inflammation research, future studies could investigate the potential of N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide in treating chronic inflammatory diseases such as rheumatoid arthritis. In neurological disorder research, future studies could focus on the use of N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide in combination with other neuroprotective agents to enhance its therapeutic effects.
Conclusion
In conclusion, N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide, or N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide has been studied for its role in treating various diseases, including cancer, inflammation, and neurological disorders. While there is still much to learn about the mechanism of action and potential therapeutic uses of N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide, it holds promise as a potential treatment option for various diseases.
Synthesemethoden
The synthesis of N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide involves the reaction of 2-methoxyethylamine with 4-chloro-3-propylphthalic anhydride in the presence of a base such as potassium carbonate. The reaction results in the formation of N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide, which can be purified and isolated by various methods, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurological disorder research, N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide has been studied for its neuroprotective effects and potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-9-18-15(20)12-7-5-4-6-11(12)13(17-18)14(19)16-8-10-21-2/h4-7H,3,8-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJPSIZGNJXAME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467409.png)

![N-[(4-chlorophenyl)methyl]-2-[2-(morpholin-4-ylmethyl)-4-oxoquinazolin-3-yl]acetamide](/img/structure/B7467423.png)
![Ethyl 4-(2-amino-2-oxoethyl)sulfanyl-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7467425.png)
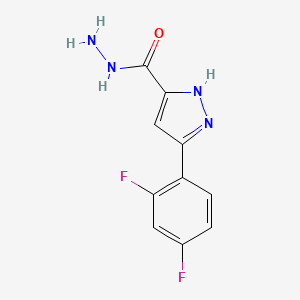
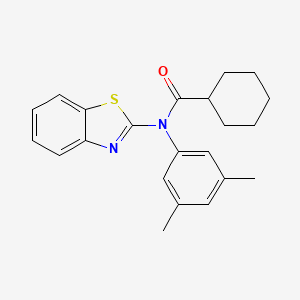
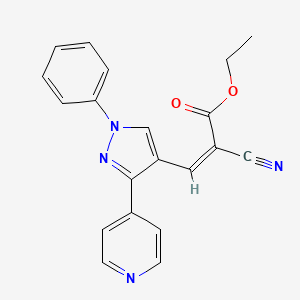

![2-chloro-1-[(1R)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467478.png)

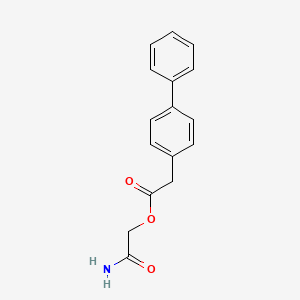

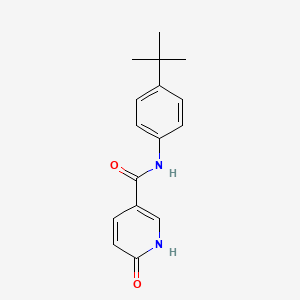
![7-Bicyclo[4.1.0]heptanyl(morpholin-4-yl)methanone](/img/structure/B7467496.png)